1-Fluoropyridinium triflate
Overview
Description
Synthesis Analysis
1-Fluoropyridinium triflate and related N-fluoropyridinium salts are synthesized through various methods, including counter anion displacement reactions of unstable pyridine-F2 compounds, fluorination of salts of pyridines with protonic acids or silyl esters with F2, and fluorination of Lewis acid complexes of pyridines. These methods highlight the versatility in synthesizing N-fluoropyridinium salts, offering a broad scope for the generation of these compounds under different conditions (Umemoto et al., 1991).
Molecular Structure Analysis
The molecular structure of N-fluoropyridinium triflate has been characterized, with specific focus on the N-F bond lengths, providing insight into the stability and reactivity of these compounds. The N-F bond length in N-fluoropyridinium triflate has been experimentally determined, showcasing the compound's structural features that contribute to its role as an effective fluorinating agent (Banks et al., 2003).
Chemical Reactions and Properties
N-Fluoropyridinium triflate is known for its electrophilic fluorination capabilities, making it a valuable reagent in the synthesis of fluorinated organic compounds. Its reactivity has been explored in various contexts, including the α-fluorination of sulfides and the synthesis of fluorinated steroids, demonstrating its utility in a wide range of chemical transformations (Umemoto et al., 1986).
Physical Properties Analysis
The physical properties of 1-fluoro-2,4,6-trimethylpyridinium triflate have been detailed, including its melting point and solubility in various solvents. These properties are crucial for its handling and application in organic synthesis, providing guidelines for its use in different chemical environments (Macé & Magnier, 2010).
Chemical Properties Analysis
The chemical properties of N-fluoropyridinium triflate are characterized by its high reactivity as an electrophilic fluorinating agent, offering a broad substrate scope and compatibility with various functional groups. This versatility is highlighted in its application for the fluorination of aromatic compounds, demonstrating its efficacy and utility in organic synthesis (Kiselyov & Strekowski, 1993).
Scientific Research Applications
It serves as an effective electrophilic fluorinating agent for preparing sodium trifluoromethanesulfonate and its derivatives (Umemoto, Tomita, & Kawada, 2003).
N-Fluoropyridinium triflates are used for the α-fluorination of sulfides under mild conditions, facilitating the easy preparation of α-fluoro sulfoxides or sulfones (Umemoto & Tomizawa, 1986).
A stable, bench-stable pyridinium salt including 1-fluoropyridinium triflate can efficiently convert alcohols into benzyl ethers (Poon & Dudley, 2006).
The compound facilitates a novel three-component reaction to yield imidazo[1,2-a]pyridines, showcasing its utility in organic synthesis (Kiselyov, 2005).
N,N‘-Difluorobipyridinium salts, related to 1-fluoropyridinium triflate, are used as electrophilic fluorinating agents with high effective fluorine content, suitable for various applications in organic synthesis and catalysis (Umemoto, Nagayoshi, Adachi, & Tomizawa, 1998).
N-Fluoropyridinium salts react with stabilized sulfur, oxygen, and nitrogen nucleophiles to efficiently produce 2-substituted pyridines (Kiselyov & Strekowski, 1993).
18F-labelled N-fluoropyridinium triflate is a new fluorine-18 transfer reagent, demonstrating its potential in radiochemistry (Oberdorfer, Hofmann, & Maier-borst, 1988).
The compound has been instrumental in developing a wide range of fluorination reagents, advancing fluorine chemistry and leading to new discoveries and applications in electronic materials (Umemoto, 2014).
It plays a key role in organoselenium-catalyzed synthesis of oxygen- and nitrogen-containing heterocycles (Guo, Huang, Huang, & Zhao, 2016).
Safety And Hazards
properties
IUPAC Name |
1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMMCYRTJBQQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369164 | |
Record name | 1-Fluoropyridinium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoropyridinium triflate | |
CAS RN |
107263-95-6 | |
Record name | Pyridinium, 1-fluoro-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107263-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoropyridinium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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